molecular formula C14H15N3O5 B1669085 cis-Entacapone CAS No. 145195-63-7

cis-Entacapone

Cat. No.: B1669085
CAS No.: 145195-63-7
M. Wt: 305.29 g/mol
InChI Key: JRURYQJSLYLRLN-YHYXMXQVSA-N
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Description

cis-Entacapone is a chemical compound known for its role as a catechol-O-methyltransferase (COMT) inhibitor. It is primarily used in the treatment of Parkinson’s disease to enhance the effects of levodopa by inhibiting its breakdown. The compound is characterized by its (Z)-configuration, which refers to the specific geometric arrangement of its atoms around the double bond.

Mechanism of Action

Target of Action

Cis-Entacapone, also known as (Z)-Entacapone, primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the metabolization of catechol substrates, including endogenous neurotransmitters like dopamine, epinephrine, and norepinephrine .

Mode of Action

This compound acts as a selective and reversible inhibitor of COMT . By inhibiting COMT in peripheral tissues, it alters the plasma pharmacokinetics of levodopa, a key drug used in the treatment of Parkinson’s disease . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), this compound leads to increased and more sustained plasma levodopa concentrations .

Biochemical Pathways

The inhibition of COMT by this compound prevents the premature metabolization of levodopa, thereby increasing the availability of levodopa for absorption across the blood-brain barrier . This results in increased CNS levels of dopamine, the active metabolite of levodopa .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak time generally reached within 1 hour . It is almost completely metabolized prior to excretion, with only a very small amount (0.2% of dose) found unchanged in urine . The main metabolic pathway is isomerization to the cis-isomer, followed by direct glucuronidation of the parent and cis-isomer .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of levodopa’s therapeutic effects. By inhibiting COMT, this compound increases the bioavailability of levodopa, leading to more sustained levodopa serum levels . This results in increased concentrations of dopamine in the brain, thereby improving the symptoms of Parkinson’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as levodopa and carbidopa, can enhance the effectiveness of this compound . Furthermore, individual patient characteristics, such as the stage of Parkinson’s disease and the patient’s overall health status, can also impact the drug’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Entacapone typically involves the Wittig reaction, which allows the preparation of alkenes by reacting an aldehyde or ketone with a phosphonium ylide. The reaction conditions are carefully controlled to ensure the formation of the (Z)-isomer. The process involves the use of non-stabilized ylides and aldehydes under salt-free conditions in a dipolar aprotic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure the selective formation of the (Z)-isomer.

Chemical Reactions Analysis

Types of Reactions

cis-Entacapone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, cis-Entacapone is used as a model compound to study the effects of geometric isomerism on chemical reactivity and stability. It is also used in the development of new synthetic methodologies for the preparation of (Z)-alkenes.

Biology

In biological research, this compound is studied for its effects on enzyme activity, particularly its inhibition of catechol-O-methyltransferase. This inhibition is crucial for understanding the metabolism of catecholamines and the development of new therapeutic agents.

Medicine

Medically, this compound is used in the treatment of Parkinson’s disease. It is combined with levodopa to enhance its efficacy by preventing its breakdown, thereby increasing its availability in the brain.

Industry

In the pharmaceutical industry, this compound is used in the formulation of combination drugs for Parkinson’s disease

Comparison with Similar Compounds

Similar Compounds

    Tolcapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.

    Opicapone: A newer COMT inhibitor with a longer duration of action.

    Nitecapone: A COMT inhibitor studied for its potential therapeutic effects.

Uniqueness of cis-Entacapone

This compound is unique due to its specific (Z)-configuration, which influences its binding affinity and selectivity for COMT. This configuration is crucial for its therapeutic efficacy and distinguishes it from other COMT inhibitors that may have different geometric isomers or structural features .

Properties

IUPAC Name

(Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRURYQJSLYLRLN-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317261
Record name (Z)-Entacapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145195-63-7
Record name (Z)-Entacapone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145195-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entacapone, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145195637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Entacapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTACAPONE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X96VV9HUQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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